2-((4-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one
Description
2-((4-Fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 4-fluorobenzylthio group at position 2 and a propyl substituent at position 4. The fluorine atom on the benzyl group enhances metabolic stability and modulates electronic properties, while the propyl chain balances lipophilicity and steric effects. Safety guidelines emphasize handling precautions due to its reactive thioether moiety, including avoidance of heat and ignition sources .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-2-3-12-8-13(18)17-14(16-12)19-9-10-4-6-11(15)7-5-10/h4-8H,2-3,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADPZXXXDMGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331723 | |
| Record name | 2-[(4-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431885-08-4 | |
| Record name | 2-[(4-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-((4-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 6-propylpyrimidin-4(3H)-one.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-fluorobenzyl chloride with a thiol derivative under basic conditions to form the 4-fluorobenzyl thioether intermediate.
Cyclization: The intermediate is then subjected to cyclization conditions to form the pyrimidinone core. This step may involve the use of a base and a suitable solvent to facilitate the cyclization reaction.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
2-((4-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the pyrimidinone core or the fluorobenzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol derivatives.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is evaluated for its potential use in industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related pyrimidinones, thiadiazoles, and guanidine derivatives (Table 1). Key distinctions include:
Key Observations
Core Structure Influence: Pyrimidinones (e.g., target compound, I-23) exhibit higher melting points compared to thiadiazoles (e.g., 5d) due to stronger intermolecular hydrogen bonding . Thione derivatives (e.g., 6-(4-chlorophenyl)-2-thioxopyrimidinone) show increased acidity compared to thioethers, impacting reactivity and binding interactions .
Substituent Effects: Fluorine: The 4-fluorobenzyl group in the target compound and 5d enhances electronic effects (e.g., σ-induction) and metabolic stability compared to non-halogenated analogs . Alkyl Chains: Propyl (target) vs. Amino vs. Propyl: The amino group in ’s compound improves water solubility but may reduce membrane permeability compared to the target’s propyl group .
Synthetic Accessibility :
- The target compound’s synthesis likely involves thiol-alkylation of 2-mercapto-6-propylpyrimidin-4(3H)-one (precursor 65e in ), a method yielding moderate-to-high efficiency similar to I-23 (86% yield) .
- Complex guanidine derivatives () show lower yields (29–60%) due to multi-step functionalization .
Biological Relevance: Fluorinated pyrimidinones (target, 5d) are prioritized in drug discovery for improved pharmacokinetics. For example, 5d’s thiadiazole core may target enzymes like carbonic anhydrase, whereas pyrimidinones are explored as kinase inhibitors . Bulky substituents (e.g., I-23’s chloro-phenyl group) may enhance target selectivity but reduce solubility .
Biological Activity
2-((4-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its structural characteristics, including a thioether linkage and a fluorobenzyl group, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₅FN₂OS
- Molecular Weight : 278.35 g/mol
- CAS Number : 431885-08-4
The compound features a pyrimidine core with a propyl group at the 6-position and a thioether linkage at the 2-position, which enhances its lipophilicity and bioavailability compared to other pyrimidine derivatives .
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. These compounds are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Preliminary studies have shown that the IC50 values for these compounds suggest substantial potency against these targets .
Anticonvulsant Activity
In addition to anti-inflammatory effects, this compound has demonstrated anticonvulsant properties. Similar pyrimidine derivatives have been reported to modulate neuronal signaling pathways, making them potential candidates for treating epilepsy and other neurological disorders .
The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors involved in inflammatory processes and neuronal signaling. The presence of the fluorobenzyl group is believed to enhance binding affinity, while the thioether linkage contributes to overall stability and bioactivity .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 2-(benzylthio)-6-methylpyrimidin-4(3H)-one | Structure | Anticonvulsant activity |
| 4-(methylthio)-6-propylpyrimidin-5(4H)-one | Structure | Anti-inflammatory effects |
| 5-(fluorobenzyl)thio-6-methylpyrimidin-4(3H)-one | Structure | COX inhibition |
This table highlights the diversity within pyrimidine derivatives, showcasing variations in substituent groups that affect their biological activity and pharmacological potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrimidine derivatives:
- Study on COX Inhibition : A study demonstrated that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against COX enzymes, indicating their potential as anti-inflammatory agents.
- Anticonvulsant Screening : In animal models, compounds similar to this compound were evaluated for anticonvulsant activity using standard seizure models. Results showed significant reductions in seizure frequency.
- Binding Affinity Studies : Research utilizing radiolabeled ligands assessed the binding affinity of this compound to various receptors involved in inflammation and neuronal signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
